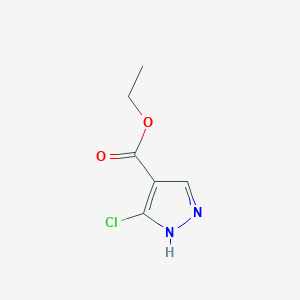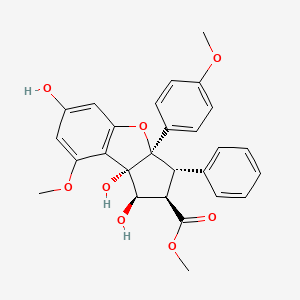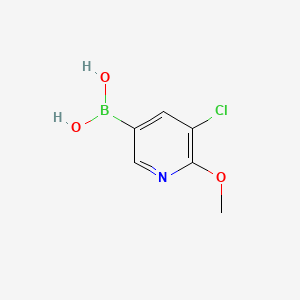
5-cloro-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a chlorine atom at the 5-position
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of ethyl 5-chloro-1H-pyrazole-4-carboxylate It is known that pyrazole derivatives, which include ethyl 5-chloro-1h-pyrazole-4-carboxylate, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
The specific mode of action of ethyl 5-chloro-1H-pyrazole-4-carboxylate It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of these targets . The interaction of ethyl 5-chloro-1H-pyrazole-4-carboxylate with its targets could potentially lead to similar changes.
Biochemical Pathways
The exact biochemical pathways affected by ethyl 5-chloro-1H-pyrazole-4-carboxylate Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that ethyl 5-chloro-1H-pyrazole-4-carboxylate may affect similar pathways and their downstream effects.
Result of Action
The molecular and cellular effects of ethyl 5-chloro-1H-pyrazole-4-carboxylate Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that ethyl 5-chloro-1H-pyrazole-4-carboxylate may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ethyl 5-chloro-1H-pyrazole-4-carboxylate It is known that the structure and reactivity of pyrazole derivatives can be influenced by changes in structure, which can be induced by environmental factors . Therefore, it can be inferred that environmental factors may influence the action of ethyl 5-chloro-1H-pyrazole-4-carboxylate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the Vilsmeier reaction of 1H-pyrazol-5(4H)-one using different reaction conditions .
Industrial Production Methods
Industrial production of ethyl 5-chloro-1H-pyrazole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic addition, intramolecular cyclization, and elimination .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Comparación Con Compuestos Similares
Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the chlorine substitution at the 5-position, which can affect its reactivity and applications.
Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate:
Propiedades
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMFDPBDDKWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646439 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-01-0 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)







